molecular formula C16H16N2O4S B5887576 ethyl 5-acetyl-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate

ethyl 5-acetyl-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate

Cat. No. B5887576
M. Wt: 332.4 g/mol
InChI Key: KKEGBBVXANWQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-acetyl-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate is a chemical compound used in scientific research for its potential applications in the field of medicine. This compound belongs to the class of thiophene carboxylate derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Ethyl 5-acetyl-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to have anticancer properties by inducing apoptosis in cancer cells. It has also been found to have antimicrobial properties, inhibiting the growth of certain bacteria and fungi. In addition, it has been investigated for its anti-inflammatory properties and ability to inhibit certain enzymes and receptors in the body.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 5-acetyl-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate in lab experiments is its potential applications in the field of medicine. It has been found to exhibit various biochemical and physiological effects, making it a promising compound for further research. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on ethyl 5-acetyl-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate. One direction is to further investigate its anticancer properties and potential applications in cancer treatment. Another direction is to explore its antimicrobial properties and potential use as an antibiotic. Additionally, further research can be done to understand its mechanism of action and potential applications in other areas of medicine.

Synthesis Methods

The synthesis of ethyl 5-acetyl-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate involves the reaction between ethyl acetoacetate, 3-pyridinecarboxylic acid, and thiosemicarbazide in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified using column chromatography.

Scientific Research Applications

Ethyl 5-acetyl-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate has been found to have potential applications in the field of medicine. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. In addition, it has been investigated for its ability to inhibit certain enzymes and receptors in the body.

properties

IUPAC Name

ethyl 5-acetyl-4-methyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-4-22-16(21)12-9(2)13(10(3)19)23-15(12)18-14(20)11-6-5-7-17-8-11/h5-8H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEGBBVXANWQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-acetyl-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate

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